5-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%
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Overview
Description
5-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, often abbreviated as 5-H2-3-NMC-P, is a chemical compound that has seen extensive use in scientific research applications. It is a white, crystalline solid with a melting point of 122-124°C and a molecular weight of 211.27 g/mol. It is soluble in water, ethanol, and methanol, and sparingly soluble in chloroform and ether. 5-H2-3-NMC-P is used in a wide variety of research applications, ranging from biochemical and physiological studies to drug development.
Scientific Research Applications
5-H2-3-NMC-P has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of various compounds on biological systems. It has also been used in drug development to study the pharmacological properties of new compounds. In addition, it has been used in the synthesis of other compounds, such as peptides and nucleosides.
Mechanism of Action
The exact mechanism of action of 5-H2-3-NMC-P is not known. However, it is believed to act as a competitive inhibitor of enzymes that are involved in the metabolism of drugs, such as cytochrome P450 enzymes. This inhibition of enzyme activity is thought to be responsible for the pharmacological effects of 5-H2-3-NMC-P.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-H2-3-NMC-P have been studied in various animal models. In mice, 5-H2-3-NMC-P has been shown to reduce the activity of cytochrome P450 enzymes, leading to decreased metabolism of drugs. In addition, it has been shown to inhibit the activity of other enzymes involved in the metabolism of drugs, such as cytochrome P450 reductase and NADPH-cytochrome P450 reductase. In rats, 5-H2-3-NMC-P has been shown to reduce the absorption and metabolism of drugs, leading to decreased drug levels in the blood.
Advantages and Limitations for Lab Experiments
The use of 5-H2-3-NMC-P in laboratory experiments has several advantages. It is a non-toxic compound, so it is safe to handle. In addition, it is soluble in a variety of solvents, making it easy to use in experiments. Furthermore, it is a relatively inexpensive compound, making it an attractive choice for laboratory experiments.
However, there are some limitations to the use of 5-H2-3-NMC-P in laboratory experiments. It is not very stable and can degrade over time, making it difficult to store for extended periods of time. In addition, it can be difficult to obtain in large quantities, making it difficult to use for large-scale experiments.
Future Directions
The future of 5-H2-3-NMC-P is promising. It has been used in a variety of research applications, and its potential for further applications is vast. It could be used in the development of new drugs or in the study of the pharmacological properties of existing drugs. In addition, it could be used in the synthesis of other compounds, such as peptides and nucleosides. Finally, it could be used to study the biochemical and physiological effects of various compounds on biological systems.
Synthesis Methods
5-H2-3-NMC-P can be synthesized by a variety of methods. The most common method is the reaction of 2-chloro-5-hydroxy-3-methylaminopyridine with ethyl chloroformate in the presence of a base such as pyridine or triethylamine. This reaction yields the desired product in high yields. Other methods for the synthesis of 5-H2-3-NMC-P include the reaction of 2-chloro-5-hydroxy-3-methylaminopyridine with sodium ethoxide or sodium methoxide in the presence of a base such as triethylamine or pyridine, and the reaction of 2-chloro-5-hydroxy-3-methylaminopyridine with ethyl bromoacetate in the presence of a base such as triethylamine or pyridine.
properties
IUPAC Name |
3-(5-hydroxypyridin-2-yl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-14-13(17)10-4-2-3-9(7-10)12-6-5-11(16)8-15-12/h2-8,16H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVBLBDNMFPDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692624 |
Source
|
Record name | 3-(5-Hydroxypyridin-2-yl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261913-31-8 |
Source
|
Record name | 3-(5-Hydroxypyridin-2-yl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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